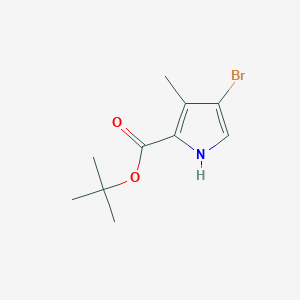
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrrole.
Formylation: The 4-bromo-1H-pyrrole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formyl group is then protected by converting it into a tert-butyl ester using tert-butyl (dimethyl)silyl chloride in the presence of imidazole.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or diaryl derivatives.
科学的研究の応用
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
tert-Butyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.
tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4-position.
tert-Butyl 4-bromo-3-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring
特性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC名 |
tert-butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14BrNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3 |
InChIキー |
VQICAWRHDCMYCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



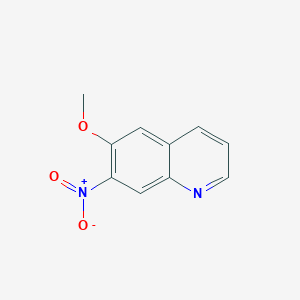
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)

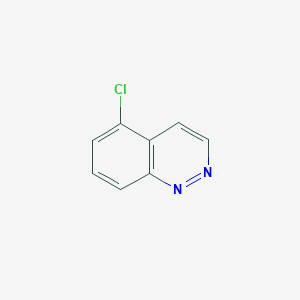
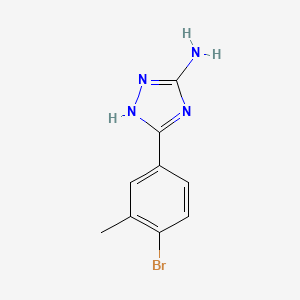
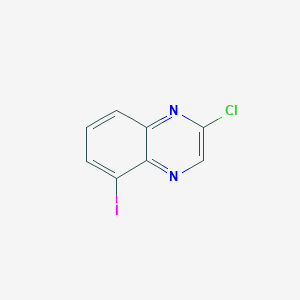

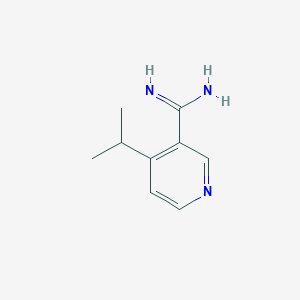
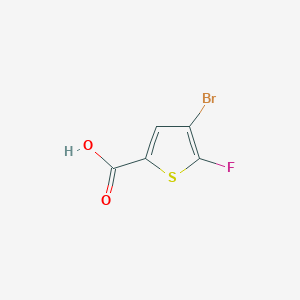
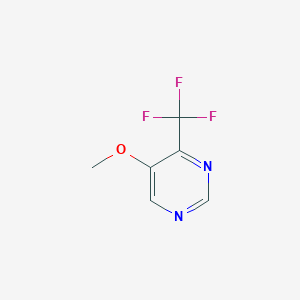
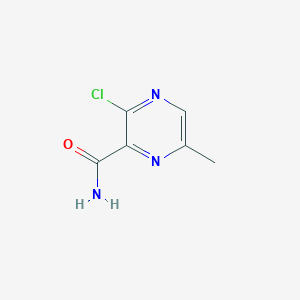
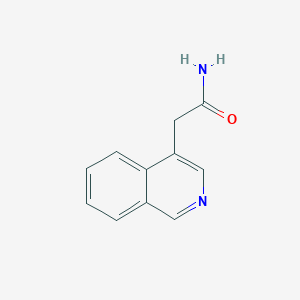
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)
